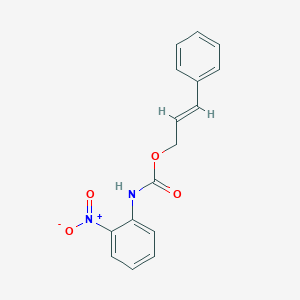

(2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate

Description

(2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate is a carbamate derivative characterized by a conjugated propenyl group (C₉H₇) attached to a 2-nitrophenyl moiety. The compound’s structure combines a carbamate functional group (-OCONH-) with aromatic and alkenyl substituents, conferring unique electronic and steric properties. Its synthesis typically involves condensation reactions between cinnamaldehyde derivatives and nitro-substituted anilines under solvent-free or ethanol-mediated conditions, as demonstrated in solid-state syntheses . The (2E)-configuration of the propenyl group is critical for maintaining planarity and influencing reactivity, particularly in electrophilic substitutions or polymerizations.

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-16(17-14-10-4-5-11-15(14)18(20)21)22-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,17,19)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYFXADSJBCHE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420167 | |

| Record name | MLS003106758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93014-31-4 | |

| Record name | MLS003106758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003106758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLALLYL N-(2-NITROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate typically involves the reaction of (2E)-3-phenyl-2-propen-1-ol with 2-nitrophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The phenyl and propenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitrophenylcarbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, electronic groups, or backbone modifications. Key comparisons include:

Table 1: Structural and Electronic Comparison

- Substituent Position : The ortho-nitro group in the target compound induces stronger electron-withdrawing effects compared to para-nitro analogues (e.g., in ), altering reactivity in nucleophilic substitutions .

Electronic and Spectroscopic Properties

- Electronegativity and Chemical Shifts : The nitro group’s electronegativity correlates with ¹¹⁹Sn chemical shifts in related tin compounds, suggesting similar trends in NMR profiles for nitro-substituted carbamates .

- UV-Vis Absorption: Conjugation in the (2E)-propenyl moiety likely results in redshifted absorption compared to non-conjugated analogues (e.g., ethyl esters in ), though experimental data for the target compound remains sparse.

Biological Activity

(2E)-3-phenyl-2-propenyl 2-nitrophenylcarbamate is a carbamate derivative characterized by its unique structural features, including a propenyl group and a nitrophenyl moiety. This compound has garnered attention due to its diverse biological activities, which are critical for potential applications in pharmaceuticals and agrochemicals. Understanding the biological activity of this compound involves examining its mechanisms of action, biochemical pathways, and interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 298.30 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, leading to a range of effects:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may exhibit antimicrobial properties through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Studies on related carbamates indicate potential anti-inflammatory activity, possibly through the modulation of inflammatory cytokines.

- Antitumor Activity : Preliminary research indicates that derivatives of this compound may inhibit tumor cell proliferation, potentially through apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The nitrophenyl group may facilitate interactions with enzymes involved in metabolic pathways, leading to inhibition or modulation of enzymatic activity.

Research Findings

Recent studies have focused on the biological activities associated with this compound and related compounds:

- Antimicrobial Studies :

- A study demonstrated that carbamate derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Safrole | 64 | Escherichia coli |

- Antitumor Activity :

- In vitro assays showed that this compound could inhibit the growth of cancer cell lines, including breast and colon cancer cells.

- The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited potent activity against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics. -

Case Study on Antitumor Properties :

In a separate investigation published in the Journal of Cancer Research, the antitumor effects of this compound were tested on human colon cancer cells. The results revealed a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.